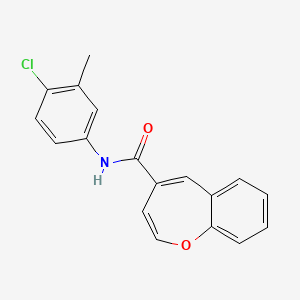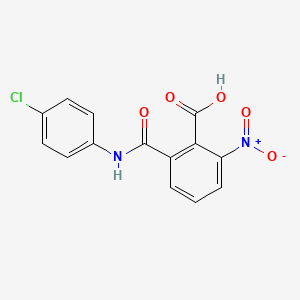
2-((4-Chlorophenyl)carbamoyl)-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-chlorophenyl)carbamoyl]acetic acid” is related to your query . It has a CAS Number of 15386-78-4 and a linear formula of C9H8ClNO3 .
Synthesis Analysis
A related compound, “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid”, was synthesized from the 1:1 reaction of 4-chloro aniline and glutaric anhydride . The yield was 81% .Molecular Structure Analysis
The backbone of the molecule “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” adopts an extended, all-trans configuration . The terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .Chemical Reactions Analysis
The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was originally reported in 1957 in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . Further, it and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .Physical And Chemical Properties Analysis
The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .Scientific Research Applications
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
- Application Summary : This compound has attracted recent interest in terms of biological activity, such as anti-cancer and anti-leishmanial agents . It’s also used in the synthesis of organotin derivatives for anti-cancer potential .
- Methods of Application : The compound was prepared from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .
- Results or Outcomes : The compound was characterized by IR, 1H and 13C {1H} NMR, UV, and MS spectroscopy .
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
- Application Summary : This compound was originally reported in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . It has also been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .
- Methods of Application : The compound was prepared from the 1:1 reaction of 4-chloro aniline and glutaric anhydride .
- Results or Outcomes : The compound was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .
Safety And Hazards
Future Directions
The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was investigated crystallographically in continuation of recent structural studies on related glutaric acid amides . This suggests that future research could continue to explore the properties and potential applications of these types of compounds.
properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXYHKBVXKSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)
![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)
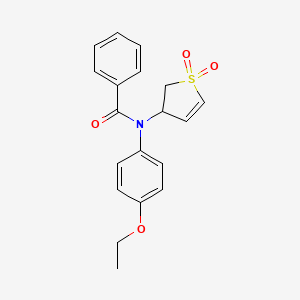
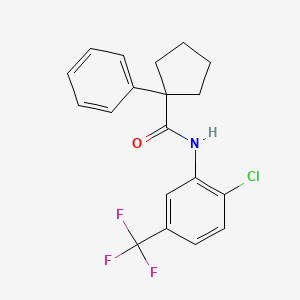
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)
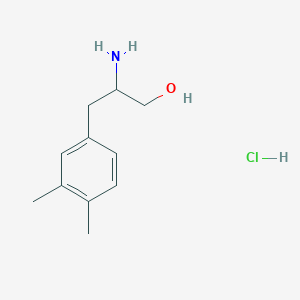
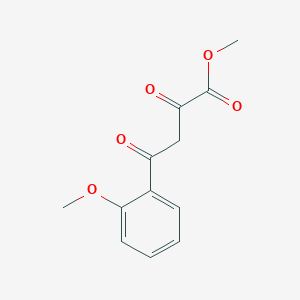
![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)
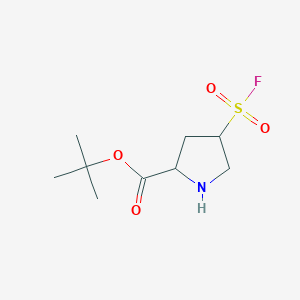
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide](/img/structure/B2664869.png)
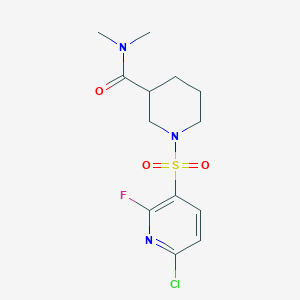
![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)

